L-Threonyl-L-seryl-L-seryl-L-tyrosine
Description
L-Threonyl-L-seryl-L-seryl-L-tyrosine is a tetrapeptide composed of threonine (Thr), two serine (Ser) residues, and tyrosine (Tyr) linked via peptide bonds. Its molecular formula is C₁₉H₂₈N₄O₉, with a molecular weight of 456.45 g/mol (calculated from standard amino acid condensation). Key structural features include:
- Serine residues: Two Ser units enhance solubility due to their polar side chains and may serve as phosphorylation sites.
Properties
CAS No. |
231282-44-3 |
|---|---|
Molecular Formula |
C19H28N4O9 |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H28N4O9/c1-9(26)15(20)18(30)23-14(8-25)17(29)22-13(7-24)16(28)21-12(19(31)32)6-10-2-4-11(27)5-3-10/h2-5,9,12-15,24-27H,6-8,20H2,1H3,(H,21,28)(H,22,29)(H,23,30)(H,31,32)/t9-,12+,13+,14+,15+/m1/s1 |
InChI Key |
DLSHMSRBSUZXKS-UTOMHMCBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-seryl-L-seryl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation of Amino Acids: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-seryl-L-seryl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically performed during the synthesis phase using the desired amino acid derivatives.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Threonyl-L-seryl-L-seryl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Threonyl-L-seryl-L-seryl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Research Findings
Analytical Detection
- Tyrosine-containing peptides are detectable via fluorescence spectroscopy or HPLC, leveraging tyrosine’s UV absorbance at 280 nm .
- Serine and threonine residues can be quantified using mass spectrometry or enzymatic assays .
Enzymatic and Functional Insights
- Self-assembly: Tyrosine’s aromaticity may drive aggregation, as seen in L-tyrosine self-assemblies under non-thermal plasma modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
